1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone
Description
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone is a piperazine-based compound featuring a benzoyl-substituted pyridine ring linked to the piperazine nitrogen and an acetyl (ethanone) group. Piperazine-ethanone frameworks are widely explored in medicinal chemistry due to their versatility in targeting neurotransmitter receptors (e.g., dopamine, serotonin) and enzymes (e.g., acetylcholinesterase, CYP51) . The benzoylpyridine moiety may enhance binding affinity to biological targets through π-π stacking and hydrogen bonding interactions, as seen in related pyridine derivatives .
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[4-(5-benzoylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-14(22)20-9-11-21(12-10-20)17-8-7-16(13-19-17)18(23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
ZMGUHVOANOGCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 5-benzoylpyridine with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Antipsychotic Activity : Biphenyl-arylpiperazine derivatives (e.g., 2-methoxyphenyl substituents) exhibit balanced anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, attributed to optimized QPlogBB (brain/blood partition coefficient) and electron affinity .
- Antiparasitic Activity: Pyridine-linked derivatives like UDO show potent inhibition of Trypanosoma cruzi CYP51, comparable to posaconazole, likely due to the trifluoromethyl group enhancing lipophilicity and target binding .
- Antiproliferative Activity: Sulfonylpiperazine-tetrazole derivatives (e.g., 7n) demonstrate moderate activity against cancer cell lines, with electron-withdrawing groups (e.g., NO₂, CF₃) improving potency .
Pharmacokinetic and Computational Insights
- QSAR Studies : For biphenyl-piperazine derivatives, QPlogBB and electron affinity (EA) strongly correlate with antidopaminergic activity. Higher EA values enhance receptor binding, while optimal QPlogBB ensures brain penetration .
- Enzyme Inhibition: The benzoylpyridine group in the target compound may mimic the 8-hydroxyquinoline moiety in antifungal metal complexes (e.g., APEHQ), where coordination with transition metals (Cu²⁺, Zn²⁺) enhances activity .
Biological Activity
1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a benzoyl group and a pyridine moiety. This structural configuration is essential for its interaction with biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes, including tyrosinase, which is crucial in melanin synthesis. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders.
- Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Antimelanogenic Effects
A study evaluated the antimelanogenic effects of related compounds on B16F10 melanoma cells. The compound demonstrated significant inhibition of melanin production without cytotoxicity, indicating its potential as a skin-whitening agent.
| Compound | IC50 (μM) | Cytotoxicity | Comments |
|---|---|---|---|
| This compound | TBD | No | Effective in inhibiting melanin synthesis |
| Kojic Acid | 17.76 | Yes | Reference compound for comparison |
Neuropharmacological Studies
Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant-like activities. The specific effects of this compound on neurotransmitter systems are under investigation.
Case Studies
Several case studies have highlighted the biological activity of piperazine derivatives:
- Study on Melanin Production : A comparative study showed that piperazine derivatives could reduce melanin production in vitro, with this compound showing promising results.
- Neuropharmacological Assessment : Animal models treated with piperazine compounds exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
